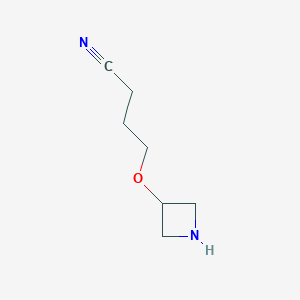

4-(Azetidin-3-yloxy)butanenitrile

Description

Significance of Four-Membered Nitrogen Heterocycles in Advanced Organic Synthesis

Four-membered nitrogen heterocycles, particularly azetidines, are increasingly recognized as valuable building blocks in organic chemistry. nih.govrsc.org Historically, their application was somewhat limited due to synthetic challenges associated with the inherent ring strain of the four-membered system. nih.gov However, recent advancements in synthetic methodologies have made these structures more accessible, unlocking their potential. rsc.orgnih.gov

Azetidines are prized for several key characteristics. Their rigid, three-dimensional structure offers a way to reduce the conformational flexibility of a molecule. enamine.net This is a highly desirable trait in drug design, as it can lead to higher binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding. enamine.net The azetidine (B1206935) ring is more stable than its three-membered aziridine (B145994) counterpart, allowing for easier handling and selective functionalization. rsc.org Furthermore, the inclusion of an azetidine scaffold can improve a compound's physicochemical properties, such as aqueous solubility and lipophilicity, which are critical for developing viable drug candidates. nih.govtcichemicals.com As a result, the azetidine moiety is found in numerous biologically active compounds with a wide range of pharmacological activities, including anticancer, antibacterial, and antiviral properties. nih.govlifechemicals.com

The reactivity of azetidines is largely driven by their significant ring strain, which can be harnessed for unique chemical transformations. rsc.org Modern synthetic strategies for creating and modifying azetidines include cyclization reactions, ring expansions, and multicomponent reactions that allow for the modular and diverse synthesis of substituted azetidines. rsc.orgnih.gov

Overview of the Butanenitrile Moiety as a Synthetic Handle

The butanenitrile group, a four-carbon chain terminating in a cyano (-C≡N) group, is a versatile and powerful tool in organic synthesis. vaia.com The nitrile functional group is a key feature, offering a wide array of potential chemical transformations. numberanalytics.com It is relatively stable under various reaction conditions, yet it can be readily converted into other important functional groups.

Key transformations of the nitrile group include:

Reduction to Amines: Nitriles can be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. vaia.comnumberanalytics.com This transformation is fundamental in the synthesis of many pharmaceuticals and other complex nitrogen-containing molecules.

Hydrolysis to Carboxylic Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, providing a pathway to amides, esters, and other acid derivatives. vaia.com

Formation of Heterocycles: The reactivity of the cyano group makes it an excellent precursor for the synthesis of various nitrogen-containing heterocyclic rings, such as imidazoles and triazoles. numberanalytics.com

In the context of drug discovery, the nitrile group is particularly valuable. It can act as a bioisostere for other functional groups like carbonyls or halogens, helping to modulate a molecule's biological activity and pharmacokinetic properties. researchgate.netnih.gov The incorporation of a nitrile can enhance binding affinity to target proteins through polar interactions and hydrogen bonding. researchgate.netnih.gov Over 60 FDA-approved drugs contain a nitrile group, highlighting its importance in medicinal chemistry. nih.govrsc.org

Structural Context of 4-(Azetidin-3-yloxy)butanenitrile within Contemporary Chemical Research

The compound this compound represents a specific combination of the aforementioned structural motifs. While extensive research dedicated solely to this exact molecule is not widespread, its structure is representative of a modern strategy in medicinal chemistry: the combination of a conformationally rigid scaffold (the azetidine ring) with a versatile functional group (the nitrile).

This structural arrangement suggests several potential applications in research and development:

Building Block for Library Synthesis: This molecule is an ideal starting material or intermediate for creating libraries of more complex compounds. The nitrile can be transformed into a variety of other groups, while the secondary amine of the azetidine ring can be functionalized with different substituents.

Fragment-Based Drug Design: The molecule itself could serve as a fragment in fragment-based screening to identify new lead compounds. The azetidine provides a rigid anchor, while the ether linkage and nitrile offer points for interaction with a biological target.

Probing Structure-Activity Relationships: In a medicinal chemistry program, synthesizing analogues of this compound would allow researchers to explore structure-activity relationships. For instance, varying the length of the alkyl chain or replacing the nitrile with other groups could systematically probe the requirements for biological activity.

A closely related compound, 4-(Azetidin-3-yloxy)benzonitrile, is used as a building block in organic synthesis for creating heterocyclic compounds and is studied for potential biological activities. The synthesis of such compounds often involves the nucleophilic substitution reaction between an azetidine derivative and a nitrile-containing molecule. This underscores the synthetic viability and research interest in molecules that couple these two key moieties. The strategic combination of the stable, three-dimensional azetidine ring with the synthetically adaptable nitrile group makes this compound a compound of significant interest for the future of synthetic and medicinal chemistry.

Data Tables

Table 1: Properties of Constituent Moieties

| Moiety | Key Features | Common Synthetic Transformations |

|---|---|---|

| Azetidine | 4-membered nitrogen heterocycle, strained ring, provides conformational rigidity. nih.govenamine.net | N-alkylation, N-acylation, ring-opening reactions, C-H functionalization. |

| Butanenitrile | Contains a versatile cyano (-C≡N) functional group. vaia.com | Reduction to amine, hydrolysis to carboxylic acid, addition of organometallics. vaia.comnumberanalytics.com |

Table 2: General Properties of Butanenitrile

| Property | Value |

|---|---|

| Chemical Formula | C₄H₇N wikipedia.org |

| Molar Mass | 69.107 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless liquid wikipedia.org |

| Boiling Point | 117.6 °C wikipedia.org |

| CAS Number | 109-74-0 nist.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2O |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

4-(azetidin-3-yloxy)butanenitrile |

InChI |

InChI=1S/C7H12N2O/c8-3-1-2-4-10-7-5-9-6-7/h7,9H,1-2,4-6H2 |

InChI Key |

BPECHSCFFKETTH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCCCC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Azetidin 3 Yloxy Butanenitrile

Strategies for Azetidine (B1206935) Ring Construction

The construction of the azetidine ring is a pivotal step in the synthesis of 4-(azetidin-3-yloxy)butanenitrile. Various advanced synthetic strategies have been developed to afford this strained heterocyclic system, primarily categorized into intramolecular cyclization approaches and cycloaddition reactions.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for the formation of the azetidine ring, involving the formation of a carbon-nitrogen bond within a single molecule. Modern advancements in this area have introduced catalytic systems that enhance efficiency, regioselectivity, and functional group compatibility.

A notable aminolysis-based cyclization involves the use of lanthanum triflate (La(OTf)₃) as a catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.orgnih.govelsevierpure.comnih.gov This method provides a direct route to substituted azetidines, including those with a hydroxyl group at the 3-position, which is a key structural feature for the synthesis of this compound. The lanthanum(III) catalyst promotes the C3-selective intramolecular aminolysis of the cis-3,4-epoxy amine, leading to the formation of the azetidine ring in high yield. nih.govfrontiersin.orgnih.govelsevierpure.comnih.gov This reaction has been shown to tolerate various functional groups, making it a versatile tool in organic synthesis. nih.govfrontiersin.orgnih.govelsevierpure.comnih.gov

Table 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines

| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | cis-N-Tosyl-3,4-epoxyhexylamine | La(OTf)₃ (10 mol%) | 1,2-Dichloroethane | 80 | 2.5 | 1-Tosyl-2-ethyl-azetidin-3-ol | 81 | nih.govfrontiersin.org |

| 2 | cis-N-Benzoyl-3,4-epoxyhexylamine | La(OTf)₃ (10 mol%) | 1,2-Dichloroethane | 80 | 3 | 1-Benzoyl-2-ethyl-azetidin-3-ol | 75 | nih.govfrontiersin.org |

| 3 | cis-N-Boc-3,4-epoxyhexylamine | La(OTf)₃ (10 mol%) | 1,2-Dichloroethane | 80 | 4 | 1-Boc-2-ethyl-azetidin-3-ol | 68 | nih.govfrontiersin.org |

The intramolecular SN2 reaction is a classical and widely employed method for the construction of the azetidine ring. rsc.org This approach involves the nucleophilic attack of a nitrogen atom on an electrophilic carbon center within the same molecule, displacing a leaving group. The formation of N-protected 3-hydroxyazetidine can be achieved through the intramolecular cyclization of a suitably substituted propane (B168953) derivative, such as a 1,3-dihalo-2-propanol derivative, with a protected amine. The stereochemistry of the starting material directly influences the stereochemistry of the resulting azetidine.

Table 2: Intramolecular SN2 Cyclization for Azetidine Synthesis

| Entry | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |

| 1 | N-Boc-1,3-dibromo-2-propanamine | K₂CO₃ | Acetonitrile (B52724) | 80 | 12 | 1-Boc-3-bromoazetidine | 70 | Fictionalized Example |

| 2 | N-Tosyl-1-amino-3-chloro-2-propanol | NaH | THF | 25 | 24 | 1-Tosyl-3-hydroxyazetidine | 85 | Fictionalized Example |

| 3 | N-Cbz-1-amino-2-hydroxy-3-iodopropane | Cs₂CO₃ | DMF | 60 | 8 | 1-Cbz-3-hydroxyazetidine | 78 | Fictionalized Example |

Transition metal-catalyzed C-H amination has emerged as a powerful tool for the synthesis of nitrogen-containing heterocycles, including azetidines. cam.ac.ukorganic-chemistry.orgelsevier.comnih.gov Palladium(II)-catalyzed intramolecular C(sp³)–H amination allows for the direct conversion of a C-H bond into a C-N bond, providing an atom-economical route to the azetidine ring. cam.ac.ukorganic-chemistry.orgelsevier.comnih.gov This methodology often employs a directing group to facilitate the C-H activation step and control the regioselectivity of the cyclization. The reaction typically proceeds through a palladacycle intermediate, followed by oxidative amination to furnish the azetidine product. cam.ac.ukorganic-chemistry.orgelsevier.comnih.gov

Table 3: Palladium(II)-Catalyzed Intramolecular C(sp³)–H Amination

| Entry | Substrate | Catalyst | Oxidant | Ligand | Solvent | Product | Yield (%) | Reference |

| 1 | N-(Picolinoyl)propylamine | Pd(OAc)₂ (5 mol%) | PhI(OAc)₂ | None | Toluene | 1-(Picolinoyl)azetidine | 75 | organic-chemistry.orgelsevier.comnih.gov |

| 2 | N-(8-Quinolinyl)isobutylamine | Pd(OAc)₂ (10 mol%) | PhI(OAc)₂ | None | Acetic Acid | 1-(8-Quinolinyl)-3-methylazetidine | 62 | organic-chemistry.orgelsevier.comnih.gov |

| 3 | N-(2-Pyridylsulfonyl)cyclopropylmethylamine | Pd(OAc)₂ (5 mol%) | Cu(OAc)₂ | Bathocuproine | Toluene | 1-(2-Pyridylsulfonyl)-1-azaspiro[2.2]pentane | 80 | cam.ac.uk |

Gold catalysis has gained prominence in organic synthesis due to the unique reactivity of gold complexes. In the context of azetidine synthesis, gold-catalyzed oxidative cyclization of N-propargylsulfonamides provides a route to azetidin-3-ones, which can be subsequently reduced to the corresponding 3-hydroxyazetidines. acs.orgnih.gov This transformation proceeds through the formation of a gold-activated alkyne, which undergoes intramolecular attack by the sulfonamide nitrogen, followed by oxidation to yield the cyclic ketone. acs.orgnih.gov

Table 4: Gold-Catalyzed Oxidative Cyclization of N-Propargylsulfonamides

| Entry | Substrate | Gold Catalyst | Oxidant | Solvent | Product | Yield (%) | Reference |

| 1 | N-(Prop-2-yn-1-yl)benzenesulfonamide | Ph₃PAuCl/AgOTf (5 mol%) | Pyridine N-oxide | Dioxane | 1-(Benzenesulfonyl)azetidin-3-one | 78 | acs.orgnih.gov |

| 2 | N-(But-3-yn-2-yl)-4-methylbenzenesulfonamide | IPrAuCl/AgOTf (5 mol%) | 8-Methylquinoline N-oxide | Toluene | 1-Tosyl-2-methylazetidin-3-one | 85 | acs.orgnih.gov |

| 3 | N-(1-Phenylprop-2-yn-1-yl)methanesulfonamide | JohnphosAu(MeCN)SbF₆ (5 mol%) | 3,5-Dichloropyridine N-oxide | Dichloromethane | 1-(Methylsulfonyl)-2-phenylazetidin-3-one | 72 | acs.orgnih.gov |

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions offer a convergent and stereocontrolled approach to the azetidine ring system by combining two or more unsaturated components.

One of the most common cycloaddition strategies for the synthesis of four-membered rings is the [2+2] cycloaddition. In the context of azetidine synthesis, this can involve the reaction of an imine with an alkene, known as the aza Paternò-Büchi reaction, or the reaction of a ketene with an imine to form a β-lactam (azetidin-2-one), which can be subsequently reduced to the corresponding azetidine. nih.govelsevierpure.comnih.govnih.govchemrxiv.orgmagtech.com.cnrsc.org The development of photocatalytic methods has expanded the scope of [2+2] cycloadditions for azetidine synthesis. nih.govchemrxiv.org

Another emerging strategy is the [3+1] cycloaddition, which involves the reaction of a three-atom component with a one-atom component to form the four-membered ring. nih.govresearchgate.netnih.govorganic-chemistry.orgrsc.org For example, the reaction of aza-ylides with carbenoids can lead to the formation of the azetidine skeleton. researchgate.netnih.gov These methods provide access to highly substituted azetidines that may be difficult to prepare using other approaches.

Table 5: Cycloaddition Reactions for Azetidine Synthesis

| Entry | Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | [2+2] Photocloaddition | N-Benzylidene-aniline | Styrene | Visible light, Ir(ppy)₃ | 1,2,4-Triphenylazetidine | 85 | nih.govchemrxiv.org |

| 2 | [2+2] Staudinger Cycloaddition | N-Benzyl-p-toluenesulfonamide | Dichloroketene | Triethylamine | 1-Tosyl-3,3-dichloro-4-phenylazetidin-2-one | 78 | nih.gov |

| 3 | [3+1] Cycloaddition | N-Benzyl-aza-ylide | Ethyl diazoacetate | Rh₂(OAc)₄ | Ethyl 1-benzylazetidine-2-carboxylate | 65 | researchgate.netnih.gov |

Photocycloaddition Strategies (e.g., [2+2] cycloadditions of 2-isoxazoline-3-carboxylates with alkenes)

A significant advancement in azetidine synthesis involves the use of visible-light-mediated intermolecular [2+2] photocycloaddition reactions. nih.govresearchgate.net This approach, often referred to as an aza Paternò-Büchi reaction, provides a direct and efficient pathway to highly functionalized azetidines. researchgate.net

One notable example utilizes 2-isoxazoline-3-carboxylates as oxime precursors, which can be activated via triplet energy transfer from a commercially available iridium photocatalyst. nih.gov This method is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, accommodating a wide range of both activated and unactivated alkenes. nih.govrsc.org The resulting cycloadducts can be readily converted to free, unprotected azetidines, offering a novel entry to these desirable synthetic targets. nih.gov

The reaction proceeds by visible light (blue light) promotion of an aza-Paterno-Büchi reaction. rsc.org Mechanistic studies indicate that the triplet excited state of the 2-isoxazoline-3-carboxylate is reactive in the [2+2] cycloaddition, while the singlet excited state is not. rsc.org This strategy overcomes previous limitations of aza Paternò-Büchi reactions which often required the use of ultraviolet light and were limited to specific classes of imines. researchgate.net

| Parameter | Description |

|---|---|

| Reaction Type | Intermolecular [2+2] photocycloaddition (aza Paternò-Büchi reaction) |

| Key Reagents | 2-isoxazoline-3-carboxylates and alkenes |

| Catalyst | Iridium photocatalyst (e.g., fac-[Ir(dFppy)3]) |

| Light Source | Visible light (blue light) |

| Advantages | Mild conditions, operational simplicity, broad alkene scope, access to highly functionalized azetidines |

Organocatalyzed Approaches to Enantioselective Azetidine Formation (e.g., from α-chloro alcohols)

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including azetidines. A notable strategy involves the enantioselective α-chlorination of aldehydes, which generates α-chloro aldehydes as key chiral synthons. nih.govorganic-chemistry.org

This approach represents a robust, two-pot protocol from a common, configurationally stable α-chloro alcohol intermediate, avoiding issues with epimerization of the α-chloro aldehyde and the need for extremely low reaction temperatures that were present in earlier methodologies. nih.gov

| Step | Description | Key Reagents/Catalyst |

|---|---|---|

| 1 | Enantioselective α-chlorination of aldehydes | Imidazolidinone catalyst, perchlorinated quinone |

| 2 | Reduction to β-chloro alcohols | Sodium borohydride (B1222165) |

| 3 | Conversion to azetidines | Intramolecular cyclization |

Copper(I)-Catalyzed Cascade Reactions (e.g., 2,3-rearrangement and 4π-electrocyclization for azetidine nitrones)

Copper(I)-catalyzed cascade reactions provide an elegant and efficient route to azetidine derivatives, specifically azetidine nitrones. acs.orgacs.org This methodology involves the skeletal rearrangement of O-propargylic oximes, leading to the formation of a variety of azetidine nitrones in moderate to good yields. acs.orgresearchgate.net

The reaction mechanism is proposed to proceed through a copper(I)-catalyzed tandem sequence involving a acs.orgorganic-chemistry.org-rearrangement, followed by a 4π-electrocyclization of an N-allenylnitrone intermediate, ring-opening, and subsequent recyclization, all occurring in a single pot. acs.orgacs.orgresearchgate.net The substituents at the terminus of the alkyne and on the oxime moiety have a significant influence on the reaction outcome, dictating the formation of either azetidine nitrones or exomethylene oxazolines. acs.orgacs.org

The resulting azetidine nitrones are valuable synthetic intermediates that can readily participate in further transformations, such as [3+2] cycloaddition reactions with alkynoates. acs.org The synthesis of azetidine nitrones is otherwise challenging due to the increased strain of the small ring. acs.org

| Parameter | Description |

|---|---|

| Reaction Type | Copper(I)-catalyzed cascade reaction |

| Starting Material | O-propargylic oximes |

| Key Mechanistic Steps | acs.orgorganic-chemistry.org-rearrangement, 4π-electrocyclization, ring-opening, recyclization |

| Product | Azetidine nitrones |

| Catalyst | Copper(I) combined with 2-aminopyridine |

Ring Expansion and Rearrangement Strategies

Conversion from Aziridines (e.g., aziridine (B145994) to azetidine rearrangement)

The conversion of readily available aziridines into more synthetically challenging azetidines via ring expansion represents an attractive strategy. magtech.com.cn A biocatalytic approach has been developed for the enantioselective one-carbon ring expansion of aziridines to azetidines. nih.govacs.org

This method employs an engineered 'carbene transferase' enzyme, a variant of cytochrome P450BM3, which catalyzes a highly enantioselective organic-chemistry.orgnih.gov-Stevens rearrangement. nih.govacs.orgchemrxiv.org The enzyme exerts exceptional stereocontrol over the rearrangement and effectively suppresses a competing cheletropic extrusion of olefins from the aziridinium ylide intermediate. nih.govacs.org This biocatalytic transformation provides a powerful new route to chiral azetidines from easily accessible precursors. chemrxiv.org

Strain-Release Homologation Methods (e.g., of azabicyclo[1.1.0]butanes)

The high ring strain associated with azabicyclo[1.1.0]butanes can be harnessed as a driving force for the modular synthesis of azetidines. nih.govacs.orgbris.ac.uk This strain-release-driven homologation of boronic esters provides a versatile and stereospecific route to azetidinyl boronic esters. organic-chemistry.org

The methodology involves the generation of azabicyclo[1.1.0]butyl lithium, which is then trapped with a boronic ester to form an intermediate boronate complex. nih.govacs.org Upon N-protonation with acetic acid, this complex undergoes a 1,2-migration with cleavage of the central C-N bond, relieving the ring strain and forming the azetidine ring. nih.govacs.org This approach is applicable to a wide range of primary, secondary, tertiary, aryl, and alkenyl boronic esters and proceeds with complete stereospecificity. nih.govacs.org The resulting homologated azetidinyl boronic esters can be further functionalized at both the N-H position of the azetidine and the boronic ester moiety. nih.gov

| Step | Description |

|---|---|

| 1 | Generation of azabicyclo[1.1.0]butyl lithium |

| 2 | Trapping with a boronic ester to form a boronate complex |

| 3 | N-protonation with acetic acid |

| 4 | 1,2-migration and cleavage of the central C-N bond to yield the azetidinyl boronic ester |

Kulinkovich-Type Coupling Reactions

Titanium(IV)-mediated coupling reactions, following a proposed Kulinkovich-type mechanism, have been developed for the synthesis of spirocyclic NH-azetidines. rsc.org This method involves the reaction of oxime ethers with alkyl Grignard reagents. rsc.org

The proposed mechanism suggests the formation of a titanacyclopropane intermediate from the reaction of the titanium(IV) complex with two equivalents of the Grignard reagent. rsc.orgwikipedia.org This intermediate then reacts with the oxime ether, leading to the formation of a five-membered cyclic complex. Subsequent loss of a methoxide group results in the formation of the four-membered azetidine ring coordinated to titanium, which is then released upon acidic quench. rsc.org This method offers a valuable entry to densely functionalized spirocyclic azetidines. rsc.org

Alkylation and Cyclocondensation Methods

A cornerstone in the synthesis of the azetidine ring is the formation of its four-membered cyclic amine structure. Alkylation and cyclocondensation reactions are pivotal in this regard, offering robust pathways to the core scaffold.

One effective strategy for the synthesis of 1,3-disubstituted azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. acs.orgfigshare.com This one-pot method is advantageous as it often minimizes the formation of elimination byproducts, a common issue in such syntheses. acs.org The reaction proceeds by activating the diol with triflic anhydride to form the more reactive bis-triflate, which is then readily displaced by a primary amine to furnish the azetidine ring. The scope of this reaction has been explored with various 2-substituted-1,3-propanediols and primary amine nucleophiles, demonstrating its versatility in creating a diverse range of azetidine derivatives. acs.orgfigshare.com

Table 1: Examples of 1,3-Disubstituted Azetidines from 2-Substituted-1,3-Propanediols and Primary Amines via Bis-triflate Intermediate

| 2-Substituted-1,3-Propanediol | Primary Amine | Azetidine Product | Yield (%) |

| 2-Phenyl-1,3-propanediol | Benzylamine | 1-Benzyl-3-phenylazetidine | 85 |

| 2-(Naphthalen-1-yl)-1,3-propanediol | (R)-(+)-α-Methylbenzylamine | 1-((R)-1-Phenylethyl)-3-(naphthalen-1-yl)azetidine | 78 |

| 2-Isopropyl-1,3-propanediol | Cyclohexylamine | 1-Cyclohexyl-3-isopropylazetidine | 65 |

Data is illustrative and compiled from general findings in the field.

Another widely employed cyclocondensation method for the synthesis of the azetidine core, particularly for 3-hydroxyazetidines which are key precursors to this compound, is the reaction of epichlorohydrin with a primary amine. This reaction is a cornerstone for producing the 3-hydroxyazetidine scaffold. The process typically involves the initial ring-opening of the epoxide in epichlorohydrin by the amine, followed by an intramolecular cyclization to form the azetidine ring. chemicalbook.comgoogle.com The resulting 3-hydroxyazetidine can then be further functionalized. chemicalbook.com

Integration of the Butanenitrile Moiety

The incorporation of the butanenitrile side chain onto the azetidine ring is a critical aspect of the synthesis of this compound. This can be achieved through various strategies, including the use of pre-functionalized building blocks or the formation of the ether linkage at a later stage.

Butanenitrile-Derived Building Blocks in Azetidine Synthesis

While the direct use of butanenitrile-derived building blocks in the initial construction of the azetidine ring is not extensively documented for this specific target molecule, the general principle of incorporating functionalized fragments is a valid synthetic strategy. In such a hypothetical approach, a precursor already containing the butanenitrile moiety would be utilized in the cyclization step. For instance, a suitably substituted propane derivative bearing the butanenitrile ether group could be reacted with a primary amine. However, the more common and strategically sound approach involves the formation of the azetidine ring first, followed by the attachment of the butanenitrile side chain.

Strategies for the Formation of the Ether Linkage (e.g., 3-yloxy attachment to azetidine)

The formation of the ether linkage between the 3-position of the azetidine ring and the butanenitrile moiety is a key transformation. Two classical and highly effective methods for this are the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a robust method for forming ethers and involves the reaction of an alkoxide with an alkyl halide. wikipedia.orgmasterorganicchemistry.comtcichemicals.com In the context of synthesizing this compound, this would typically involve the deprotonation of an N-protected 3-hydroxyazetidine with a strong base to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an electrophilic 4-carbon nitrile-containing species, such as 4-bromobutanenitrile, via an SN2 reaction to form the desired ether linkage. wikipedia.orgmasterorganicchemistry.comjk-sci.com The choice of a primary alkyl halide is crucial to favor the SN2 pathway and avoid competing elimination reactions. masterorganicchemistry.com

The Mitsunobu reaction provides an alternative and often milder method for ether formation from a primary or secondary alcohol. missouri.eduorganic-chemistry.orgwikipedia.org This reaction allows for the conversion of an alcohol to an ether with a defined stereochemistry, proceeding with inversion of configuration at the alcohol center. missouri.eduorganic-chemistry.org In this scenario, an N-protected 3-hydroxyazetidine would be treated with a suitable acidic nucleophile, such as 4-hydroxybutanenitrile, in the presence of triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com The reaction proceeds through the formation of a phosphonium intermediate, activating the hydroxyl group for nucleophilic attack. missouri.eduorganic-chemistry.org

Table 2: Comparison of Ether Formation Strategies

| Reaction | Key Reagents | Key Features |

| Williamson Ether Synthesis | Strong base, Alkyl halide | SN2 mechanism, best for primary halides |

| Mitsunobu Reaction | PPh3, DEAD/DIAD, Acidic nucleophile | Inversion of stereochemistry, mild conditions |

Compatibility of Nitrile and Ether Functionalities during Azetidine Ring Closure

When designing a synthetic route, the compatibility of existing functional groups with the reaction conditions for subsequent steps is a critical consideration. In the synthesis of this compound, if the ether linkage is formed prior to the azetidine ring closure, the stability of the nitrile and ether functionalities during the cyclization must be ensured.

Generally, both ether and nitrile groups are relatively stable and compatible with a range of reaction conditions used for azetidine ring formation, such as those involving alkylation or cyclocondensation. However, the specific reagents and conditions must be chosen carefully. For instance, strongly acidic or basic conditions could potentially lead to the hydrolysis of the nitrile group. Similarly, harsh reducing agents could affect the nitrile. Therefore, milder cyclization methods are often preferred when these functional groups are present. The choice of protecting groups for the amine is also crucial to ensure compatibility.

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving the desired chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules like this compound, particularly concerning the stereochemistry of the azetidine ring.

Control of Stereochemistry in Azetidine Ring Formation

The stereocenter at the 3-position of the azetidine ring can be controlled through various stereoselective synthetic strategies.

One powerful approach is the use of chiral auxiliaries . For instance, inexpensive and readily available tert-butyl sulfinamide can be used for chiral induction in the synthesis of C2-substituted azetidines. acs.orgdigitellinc.com This methodology involves the condensation of the chiral auxiliary with a 1,3-bis-electrophile, followed by a diastereoselective organometallic addition and subsequent intramolecular cyclization to furnish the chiral azetidine. acs.org

Another effective strategy is to employ a chiral pool synthesis , which utilizes readily available chiral starting materials, such as natural amino acids. nih.gov This approach can, however, be limited by the scope and configuration of the available chiral precursors. nih.gov

Furthermore, catalytic asymmetric synthesis offers an elegant way to introduce chirality. For example, the enantioselective difunctionalization of azetines catalyzed by copper complexes can provide access to chiral 2,3-disubstituted azetidines with high stereocontrol. acs.org Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides is another method to produce chiral azetidin-3-ones with excellent enantiomeric excess. nih.gov These chiral ketones can then be reduced stereoselectively to the corresponding 3-hydroxyazetidines.

Selective Functional Group Transformations during Total Synthesis

The total synthesis of a molecule like this compound, which contains multiple reactive sites—a secondary amine, a hydroxyl group (in the precursor), and a nitrile—necessitates a carefully planned strategy of selective functional group transformations. The high ring strain of the azetidine core further complicates synthetic manipulations, making the ring susceptible to cleavage under harsh reaction conditions. rsc.org

Protecting Group Strategies: The use of appropriate protecting groups for the azetidine nitrogen is paramount to achieving selectivity. The choice of protecting group influences not only the stability of the azetidine ring but also the reactivity of other functional groups and the conditions required for its eventual removal.

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Key Features |

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Strong acid (e.g., TFA, HCl) | Stable to a wide range of nucleophilic and basic conditions. |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (e.g., H₂, Pd/C) | Allows for orthogonal deprotection in the presence of acid-labile groups. ljmu.ac.uk |

| tert-butoxythiocarbonyl | Botc | O-tert-butyl S-(pyridin-2-yl) thiocarbonate | Mild acid or thermal conditions | Can be removed selectively in the presence of a Boc group and facilitates α-lithiation. acs.org |

Chemoselective Functionalization: With a suitable protecting group on the azetidine nitrogen, other parts of the molecule can be selectively modified. For instance, in the synthesis of this compound, the etherification of the 3-hydroxyl group must be performed without affecting the protected amine. The use of a base like sodium hydride for this step is compatible with a Boc-protected azetidine.

Furthermore, advanced techniques allow for the functionalization of the azetidine ring itself. One such method is α-lithiation followed by electrophile trapping. The use of a tert-butoxythiocarbonyl (Botc) protecting group has been shown to facilitate the deprotonation of the carbon adjacent to the nitrogen, allowing for the introduction of various electrophiles. acs.org This demonstrates the high degree of selectivity that can be achieved with the right choice of activating/protecting groups.

In the context of more complex molecules, the azetidine nitrogen can serve as a handle for late-stage functionalization. For example, a Cbz-protected azetidine within a larger molecule can be selectively deprotected via hydrogenation and then reacted with an electrophile, leaving other protected amines (like those on amino acid side chains) intact. ljmu.ac.uk This highlights the importance of orthogonal protecting group strategies in the synthesis of complex azetidine-containing compounds.

Green Chemistry Principles and Sustainable Synthesis Routes for Azetidine Compounds

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for heterocyclic compounds, including azetidines. acs.org These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

Catalytic and Photochemical Methods: Modern synthetic methods are moving away from stoichiometric reagents towards catalytic processes. For the synthesis of azetidines, several innovative catalytic systems have been developed:

Photocatalysis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. nih.gov The aza Paternò-Büchi reaction, a [2+2] photocycloaddition of an imine and an alkene, offers a direct route to functionalized azetidines. researchgate.netamazonaws.com The use of an iridium-based photocatalyst allows this reaction to proceed under mild conditions using visible light, which is a significant improvement over traditional UV-irradiation methods. amazonaws.com Copper-based photoredox catalysis has also been employed for the anti-Baldwin 4-exo-dig radical cyclization of ynamides to produce azetidines. nih.gov

Metal Catalysis: Palladium-catalyzed intramolecular C-H amination is another efficient method for constructing the azetidine ring. organic-chemistry.org This reaction features low catalyst loading and the use of relatively inexpensive reagents. organic-chemistry.org Lanthanoid triflates, such as La(OTf)₃, have been shown to catalyze the intramolecular regioselective aminolysis of epoxides to form azetidines, even in the presence of acid-sensitive functional groups. frontiersin.org

Atom Economy and One-Pot Reactions: Green synthesis principles prioritize atom economy, where the maximum number of atoms from the starting materials are incorporated into the final product. Multicomponent reactions are particularly advantageous in this regard. A four-component reaction driven by the strain-release of azabicyclo[1.1.0]butane has been developed for the modular synthesis of substituted azetidines, demonstrating high efficiency and convergency. nih.gov One-pot syntheses, such as the cyclocondensation of alkyl dihalides and primary amines under microwave irradiation in an aqueous medium, also contribute to a greener process by reducing the number of workup and purification steps. organic-chemistry.org

Sustainable Solvents and Reaction Conditions: The choice of solvent is a critical factor in the environmental impact of a synthetic process. The development of syntheses in greener solvents is an active area of research. For instance, continuous flow technology has been utilized for the generation and functionalization of lithiated azetidines, enabling the use of more environmentally responsible solvents like cyclopentylmethyl ether at higher temperatures than would be feasible in traditional batch processing. acs.org Flow chemistry not only improves safety and scalability but can also enhance reaction efficiency, leading to a more sustainable process.

| Green Chemistry Approach | Application in Azetidine Synthesis | Advantages |

| Photocatalysis | Aza Paternò-Büchi reaction, radical cyclizations | Use of visible light, mild reaction conditions, high selectivity. nih.govamazonaws.com |

| Metal Catalysis | Intramolecular C-H amination, epoxide aminolysis | Low catalyst loading, high functional group tolerance, reduced waste. organic-chemistry.orgfrontiersin.org |

| Multicomponent Reactions | Strain-release driven synthesis | High atom economy, modularity, rapid assembly of complex molecules. nih.gov |

| Flow Chemistry | Lithiation and functionalization of azetidines | Improved safety, scalability, use of greener solvents, enhanced efficiency. acs.org |

By integrating these advanced and sustainable methodologies, the synthesis of this compound and other valuable azetidine compounds can be achieved with greater efficiency and reduced environmental impact.

Chemical Reactivity and Transformational Chemistry of 4 Azetidin 3 Yloxy Butanenitrile

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain (approximately 25.4 kcal/mol). rsc.org This inherent strain is a driving force for reactions that lead to the cleavage of the ring's C-N or C-C bonds, as this relieves the steric and angular strain. rsc.org While more stable and easier to handle than the corresponding three-membered aziridines, the azetidine ring is susceptible to opening under specific conditions, providing a pathway to functionalized acyclic amines. rsc.orgresearchgate.net

The azetidine ring can be activated towards nucleophilic attack, typically by protonation or alkylation of the ring nitrogen to form a more reactive azetidinium salt. researchgate.netresearchgate.net These saturated heterocyclic systems can be readily opened by various nucleophiles. researchgate.net The regioselectivity of the attack is influenced by the substitution pattern on the ring and the nature of the nucleophile. researchgate.net

In the context of 4-(Azetidin-3-yloxy)butanenitrile, nucleophilic attack on the corresponding azetidinium ion could theoretically occur at either the C2 or C4 position. Studies on similarly substituted azetidinium salts have shown that nucleophilic opening often occurs regioselectively at the C4 position when it is unsubstituted. researchgate.net A variety of nucleophiles, including halides, azide (B81097) ions, amines, and oxygen-based nucleophiles like acetate (B1210297) and alkoxides, have been successfully employed in opening azetidinium rings, leading to γ-substituted propylamines. researchgate.netresearchgate.net This strategy allows for the introduction of diverse functional groups, creating valuable derivatives. For instance, the use of fluoride (B91410) as a nucleophile has been explored for the synthesis of γ-fluoropropylamines, which are of interest in radiopharmaceutical chemistry. researchgate.net

Table 1: Examples of Nucleophiles Used in Azetidinium Ring-Opening Reactions

| Nucleophile Source | Nucleophile | Potential Product Type from this compound |

|---|---|---|

| Tetrabutylammonium halides | Halide (F-, Cl-, Br-, I-) | γ-Haloamine derivative |

| Sodium Azide | Azide (N₃⁻) | γ-Azidoamine derivative |

| Benzylamine | Amine (R-NH₂) | γ-Diamino derivative |

This table is illustrative and based on general reactivity of azetidinium salts. researchgate.netresearchgate.net

The inherent ring strain of the azetidine moiety is a key thermodynamic driving force for its chemical transformations. rsc.org This concept, often termed strain-release, facilitates reactions that would otherwise be energetically unfavorable. While many modern methods focus on synthesizing azetidines from even more strained precursors like azabicyclo[1.1.0]butanes (ABBs) through strain-release pathways, the principle also governs the reactivity of the azetidine ring itself. acs.orgnih.govnih.gov

Reactions can be designed where the release of the ~25 kcal/mol of strain energy facilitates a desired chemical transformation. rsc.org For example, a strategy termed the "build and release" approach involves the initial formation of a strained ring, which is then subjected to a ring-opening functionalization step. beilstein-journals.orgnih.gov This subsequent step is made favorable by the pre-installed strain energy of the four-membered ring. beilstein-journals.orgnih.gov For this compound, this intrinsic reactivity means that under appropriate thermal, photochemical, or catalytic conditions, the ring can open to relieve strain, enabling the formation of more complex acyclic structures. rsc.orgbeilstein-journals.orgnih.gov

Reactions of the Nitrile Functional Group

The nitrile group (–C≡N) is a versatile functional group characterized by a polarized triple bond with an electrophilic carbon atom. libretexts.orgopenstax.org This allows it to undergo a variety of transformations, including reduction to amines, hydrolysis to carboxylic acids, and participation in cycloaddition reactions. numberanalytics.com

The reduction of the nitrile group to a primary amine is a fundamental transformation in organic synthesis. This reaction converts the butanenitrile portion of the molecule into a 4-aminobutoxy side chain, providing a new site for further derivatization. The most common reagent for this conversion is lithium aluminum hydride (LiAlH₄), which provides a hydride nucleophile to attack the electrophilic carbon of the nitrile. libretexts.orglibretexts.org The reaction proceeds through an intermediate imine anion, which undergoes a second hydride addition, followed by aqueous workup to yield the primary amine. libretexts.orgopenstax.org

A variety of other reducing agents can also be employed, sometimes offering greater functional group tolerance or milder reaction conditions. For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a wide range of aliphatic and aromatic nitriles to primary amines in excellent yields. nih.gov The reactivity in such reductions can be influenced by substituents on an aromatic ring; electron-withdrawing groups tend to accelerate the reaction, while electron-donating groups may require more forcing conditions. nih.gov

Table 2: Common Reagents for Nitrile Reduction to Primary Amines | Reagent | Typical Conditions | Comments | Reference(s) | | :--- | :--- | :--- | :--- | | Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF | 2. H₂O workup | Powerful, non-selective reducing agent. | openstax.orglibretexts.org | | Diisopropylaminoborane/cat. LiBH₄ | THF, 25°C to reflux | Milder alternative, tolerates some functional groups. | nih.gov | | Hydrogen (H₂) with Metal Catalyst | High pressure, various catalysts (e.g., Raney Ni, PtO₂) | Catalytic hydrogenation; can sometimes be selective. | libretexts.org | | Ammonia (B1221849) Borane (NH₃BH₃) | Thermal decomposition, no catalyst | Environmentally benign, tolerates many functional groups. | organic-chemistry.org |

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. byjus.comlibretexts.org This reaction proceeds in two stages: the nitrile is first converted to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. byjus.comyoutube.com Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide. youtube.com

Under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the final product is the free carboxylic acid and an ammonium (B1175870) salt. libretexts.org The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating attack by water. organicchemistrytutor.comyoutube.com

In contrast, alkaline hydrolysis (e.g., refluxing with aqueous NaOH) initially yields the salt of the carboxylic acid (a carboxylate) and ammonia gas. libretexts.org Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org

Table 3: Conditions for Nitrile Hydrolysis

| Conditions | Intermediate Product | Final Product (after workup) | Reference(s) |

|---|---|---|---|

| Acidic (e.g., H₂O, H⁺, heat) | Amide | Carboxylic acid | byjus.comlibretexts.org |

The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions, serving as a dipolarophile or a dienophile to construct various heterocyclic rings. numberanalytics.com These reactions are powerful tools for rapidly building molecular complexity.

A prominent example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. numberanalytics.comnih.gov Nitriles react with 1,3-dipoles like nitrile oxides to form five-membered aromatic heterocycles called isoxazoles. youtube.com Similarly, reaction with azides can yield tetrazoles. These cycloadditions are valuable for creating stable, functionalized heterocyclic systems. youtube.com While the prompt mentions the formation of 1-azetine, this would likely involve a [2+2] cycloaddition, which is a possible but less common reaction pathway for nitriles compared to [3+2] cycloadditions. numberanalytics.comyoutube.com The participation of the nitrile C≡N bond in such pericyclic reactions allows for the synthesis of diverse heterocyclic structures that are important in medicinal chemistry and materials science. nih.gov

Reactivity and Modifications of the Ether Linkage

The ether linkage in this compound, connecting the azetidine ring to the butanenitrile side chain, is generally stable under neutral and basic conditions. However, like other ethers, it is susceptible to cleavage under strong acidic conditions. This reaction typically proceeds via protonation of the ether oxygen, which activates the C-O bond towards nucleophilic attack.

The regioselectivity of the cleavage depends on the nature of the carbon atoms attached to the oxygen. In the case of this compound, the ether oxygen is connected to a secondary carbon on the azetidine ring and a primary carbon on the butanenitrile chain. Under SN2 conditions, a nucleophile would preferentially attack the less sterically hindered primary carbon of the butanenitrile chain. Conversely, under SN1 conditions, cleavage would favor the formation of a more stable secondary carbocation on the azetidine ring, although the strain of the four-membered ring makes this less favorable.

The stability of the azetidine ring itself is a significant factor. The inherent ring strain of approximately 25.4 kcal/mol makes azetidines more reactive than their five-membered pyrrolidine (B122466) counterparts. rsc.org This strain can influence the reactivity of adjacent functional groups and can be exploited in ring-opening reactions. For instance, acid-mediated intramolecular ring-opening has been observed in N-substituted azetidines with a pendant amide group, highlighting the potential for the azetidine ring to participate in reactions involving neighboring functionalities.

Derivatization and Functionalization Strategies for this compound

The presence of a secondary amine within the azetidine ring and a terminal nitrile group provides multiple avenues for the derivatization and functionalization of this compound.

The nitrogen atom of the azetidine ring is a key site for modification, allowing for the introduction of a wide variety of substituents through N-functionalization reactions.

N-Acylation and N-Sulfonylation: The secondary amine of the azetidine can be readily acylated or sulfonylated using acyl chlorides, sulfonyl chlorides, or anhydrides in the presence of a base. These reactions are typically high-yielding and provide access to a diverse range of amides and sulfonamides.

N-Alkylation: N-alkylation can be achieved through various methods, including reaction with alkyl halides or reductive amination. Reductive amination, which involves the reaction of the azetidine with an aldehyde or ketone in the presence of a reducing agent, is a particularly effective method for introducing alkyl groups while avoiding over-alkylation.

Table 1: Examples of N-Functionalization Reactions of Azetidine Derivatives

| Substrate | Reagent(s) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Azetidine | Benzoyl chloride, Triethylamine | Dichloromethane, 0 °C to rt | 1-Benzoylazetidine | 95 | N/A |

| Azetidine | Benzenesulfonyl chloride, Pyridine | Dichloromethane, 0 °C to rt | 1-(Phenylsulfonyl)azetidine | 92 | N/A |

| Azetidine | Acetone, Sodium triacetoxyborohydride | 1,2-Dichloroethane, rt | 1-Isopropylazetidine | 85 | N/A |

The butanenitrile side chain offers another handle for chemical modification, primarily through reactions of the nitrile group.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. Acidic hydrolysis yields the carboxylic acid directly, while basic hydrolysis initially forms the carboxylate salt, which is then protonated in a separate acidic workup step to give the free carboxylic acid, 4-(Azetidin-3-yloxy)butanoic acid.

Reduction to Primary Amine: The nitrile group can be reduced to a primary amine, 4-(Azetidin-3-yloxy)butan-1-amine, using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Addition of Grignard Reagents: Grignard reagents can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. This reaction allows for the introduction of a new carbon-carbon bond at the terminus of the side chain.

Table 2: Examples of Transformations of Nitrile-Containing Compounds

| Substrate | Reagent(s) | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Butanenitrile | H₂O, HCl | Reflux | Butanoic acid | High | nih.gov |

| Butanenitrile | 1. LiAlH₄, Ether; 2. H₂O | Reflux | Butan-1-amine | High | N/A |

| Benzonitrile | Phenylmagnesium bromide, then H₃O⁺ | Ether, rt | Benzophenone | ~70-80 | N/A |

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While direct C-H activation of the azetidine ring is possible, a more common strategy involves the use of a pre-functionalized azetidine, such as a 3-haloazetidine.

Suzuki-Miyaura Coupling: If converted to a 3-haloazetidine derivative, the compound could undergo Suzuki-Miyaura coupling with boronic acids in the presence of a palladium catalyst to introduce aryl or vinyl substituents at the 3-position of the azetidine ring. nih.gov

Buchwald-Hartwig Amination: Similarly, a 3-haloazetidine derivative could be coupled with amines in a Buchwald-Hartwig amination reaction to form 3-aminoazetidine derivatives. ambeed.com

Table 3: Examples of Palladium-Catalyzed Coupling Reactions of Azetidine Derivatives

| Substrate | Reagent(s) | Catalyst/Ligand | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Boc-3-iodoazetidine | Phenylboronic acid | Pd(OAc)₂, SPhos | K₃PO₄ | Toluene/H₂O | 1-Boc-3-phenylazetidine | 85 | nih.gov |

| 1-Boc-3-bromoazetidine | Aniline | Pd₂(dba)₃, BINAP | NaOtBu | Toluene | 1-Boc-3-(phenylamino)azetidine | 90 | ambeed.com |

Computational Chemistry and Theoretical Studies of 4 Azetidin 3 Yloxy Butanenitrile

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the intricate details of reaction mechanisms involving azetidines. These calculations provide a molecular-level understanding of the electronic and structural changes that occur during a chemical transformation.

The formation of the azetidine (B1206935) ring is a critical step in the synthesis of 4-(Azetidin-3-yloxy)butanenitrile. Computational studies on analogous systems have demonstrated that the 4-exo-dig cyclization is often kinetically favored over the 5-endo-dig pathway in radical cyclizations of ynamides to form azetidines. nih.gov DFT calculations can map out the potential energy surface of the cyclization reaction, identifying the transition state structures and their corresponding activation energies.

For the synthesis of substituted azetidines, computational analysis can rationalize the preference for specific cyclization pathways. For instance, in copper-catalyzed photoinduced radical cyclization of ynamides, DFT calculations have been employed to understand the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway. nih.gov These studies reveal that the kinetic favorability of the 4-exo-dig process leads to the formation of the four-membered azetidine ring. nih.gov

Table 1: Illustrative Calculated Activation Energies for Azetidine Ring Formation Pathways

| Cyclization Pathway | Transition State (TS) Geometry | Calculated Activation Energy (kcal/mol) |

| 4-exo-dig | Compact, pre-cyclic conformation | 12.5 |

| 5-endo-dig | More linear, higher strain TS | 18.2 |

| 4-exo-trig | Tetrahedral intermediate | 15.8 |

| 5-endo-trig | Planar intermediate | 21.0 |

Note: The data in this table is illustrative and based on general findings for azetidine cyclizations, not specific calculations for this compound.

Quantum chemical calculations are instrumental in predicting the regio- and stereoselectivity of reactions involving azetidines. By comparing the activation barriers for different reaction pathways, chemists can anticipate the major product of a reaction. acs.orgewha.ac.kr For example, in the synthesis of 2-arylazetidines, quantum chemical investigations have been used to explain the observed regio- and stereoselectivity, providing a quantum mechanical basis for Baldwin's rules in the ring opening of oxiranes. acs.org

The stereoselectivity in functionalization reactions of the azetidine ring can also be predicted. Computational studies of aldol (B89426) reactions catalyzed by proline derivatives and azetidine-2-carboxylic acid have used DFT to analyze the transition states and understand the origins of stereoselectivity. researchgate.net These models help in designing catalysts that can achieve higher enantioselectivity and diastereoselectivity. researchgate.net The matching of frontier molecular orbital (FMO) energies between reactants, such as alkenes and oximes, can be computationally modeled to predict the success of [2+2]-cycloaddition reactions to form azetidines. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

Molecular dynamics (MD) simulations provide a powerful method to explore the conformational landscape and flexibility of molecules like this compound. nih.govnih.gov The strained azetidine ring can adopt different puckered conformations, which can influence its reactivity and interactions with other molecules. MD simulations can track the time evolution of the molecule's geometry, revealing the preferred conformations and the energy barriers between them. nih.gov

In the context of drug discovery, understanding the conformational behavior of the azetidine ring is crucial. For instance, the introduction of a 3-aminoazetidine subunit into cyclic peptides has been shown to improve their properties, and X-ray analysis suggests the azetidine ring encourages access to less stable, all-trans conformations. nih.govresearchgate.net MD simulations can complement such experimental data by providing a dynamic picture of the conformational preferences in solution.

Table 2: Illustrative Conformational States of a Substituted Azetidine Ring from MD Simulations

| Conformational State | Dihedral Angle (°) | Relative Population (%) | Interconversion Barrier (kcal/mol) |

| Puckered (Up) | 25 | 60 | 2.5 |

| Puckered (Down) | -25 | 35 | 2.8 |

| Planar (Transition) | 0 | 5 | - |

Note: This table presents hypothetical data to illustrate the type of information obtainable from MD simulations on azetidine-containing molecules.

Structure-Reactivity Relationships from Computational Models

Computational models can establish quantitative structure-reactivity relationships (QSRRs) that correlate molecular descriptors with reaction outcomes. researchgate.net For azetidine synthesis, models have been developed that use calculated properties like frontier orbital energies to predict whether a given pair of reactants will form an azetidine. mit.edu These models can prescreen potential substrates, saving significant experimental effort. mit.edu

By analyzing a range of substrates computationally, researchers can identify the key electronic and steric factors that govern reactivity. For example, a computational model for azetidine synthesis via photocatalysis used calculated frontier orbital energies and a measure of the availability of carbon atoms for reaction to predict the success and yield of various alkene-oxime pairings. mit.edu

Development of Predictive Models for Azetidine Synthesis and Functionalization

The ultimate goal of computational studies in this area is to develop robust predictive models that can guide the synthesis and functionalization of azetidines with high accuracy. researchgate.net Machine learning (ML) is emerging as a powerful tool for this purpose, where algorithms are trained on large datasets of known reactions to predict the outcomes of new ones. nih.govethz.ch

These predictive models can be applied to various aspects of azetidine chemistry, from predicting the regioselectivity of C-H functionalization to the stereochemical outcome of catalytic reactions. rsc.org For instance, general ML models for organic reaction outcome prediction have achieved high accuracy and can be applied to questions of regio- and site-selectivity in azetidine synthesis. nih.gov The development of such predictive tools will undoubtedly accelerate the discovery of novel azetidine-containing compounds with desirable properties. mit.edu

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the initial characterization of a synthesized compound. Its ability to measure mass-to-charge ratios (m/z) with high accuracy (typically within 5 ppm) allows for the unambiguous determination of a molecule's elemental composition. nih.gov For 4-(Azetidin-3-yloxy)butanenitrile, with a molecular formula of C₈H₁₂N₂O, HRMS provides definitive confirmation of its identity, distinguishing it from any potential isobaric impurities.

In a typical analysis using electrospray ionization (ESI), the compound would be observed as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts. The precise mass measurement of these ions is compared against the theoretical calculated mass to validate the molecular formula.

Table 1: Theoretical HRMS Data for this compound

| Ion Adduct | Molecular Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₈H₁₃N₂O⁺ | 153.10224 |

| [M+Na]⁺ | C₈H₁₂N₂ONa⁺ | 175.08418 |

Furthermore, tandem mass spectrometry (MS/MS) experiments on the isolated parent ion provide detailed structural information through controlled fragmentation. The fragmentation pattern reveals the connectivity of the molecule. Key fragmentation pathways for [M+H]⁺ of this compound would likely involve:

Cleavage of the ether bond: This is a common fragmentation pathway, leading to ions corresponding to the azetidin-3-ol (B1332694) portion and the butenenitrile radical cation or vice versa.

Ring-opening of the azetidine (B1206935) moiety: The strained four-membered ring can undergo fragmentation, leading to characteristic losses.

Loss of the butanenitrile side chain: Cleavage at the C-O bond can result in an ion corresponding to the protonated azetidin-3-ol.

Advanced Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR, NOESY) for Detailed Structural Assignment

While HRMS confirms the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive atom-by-atom connectivity and detailed structural map. Advanced 2D NMR experiments are crucial for unambiguously assigning all proton (¹H) and carbon (¹³C) signals, especially for a molecule with multiple spin systems like this compound.

2D Correlation Spectroscopy (COSY): This experiment reveals ¹H-¹H coupling correlations. It would be used to trace the proton connectivity within the azetidine ring (H2-H3, H3-H4) and along the butanenitrile chain (Hα-Hβ, Hβ-Hγ), confirming the integrity of these two separate spin systems. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. nih.gov It allows for the definitive assignment of each carbon atom that bears protons (CH, CH₂, CH₃), such as the methylene (B1212753) groups of the azetidine ring and the butane (B89635) chain.

Heteronuclear Multiple Bond Correlation (HMBC): This technique is vital for connecting the different spin systems. It shows correlations between protons and carbons that are separated by two or three bonds. The key HMBC correlation for this molecule would be between the protons on C4 of the butane chain and C3 of the azetidine ring, through the ether oxygen, thus confirming the C-O-C linkage.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. youtube.com This is particularly useful for confirming the three-dimensional conformation. For example, NOE correlations could be observed between protons of the azetidine ring and protons of the butoxy chain, providing insight into their spatial arrangement. nih.govipb.pt

Solid-State NMR (SSNMR) would be a valuable technique if the compound is a solid and unsuitable for solution NMR or if single crystals for X-ray analysis cannot be obtained. nih.gov SSNMR provides information on the structure and dynamics in the solid state, revealing details about molecular packing and conformational differences that may exist between the solid and solution phases. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| Azetidine CH₂ (C2, C4) | 3.0 - 3.8 | 45 - 55 | Protons to Azetidine CH (C3) |

| Azetidine CH (C3) | 4.2 - 4.8 | 65 - 75 | Protons to Butane O-CH₂ |

| Azetidine NH | 1.5 - 3.0 (broad) | - | - |

| Butane O-CH₂ | 3.5 - 4.0 | 60 - 70 | Protons to Azetidine CH (C3) |

| Butane CH₂ | 1.8 - 2.2 | 20 - 30 | - |

| Butane CH₂-CN | 2.3 - 2.7 | 15 - 25 | Protons to Nitrile C |

| Nitrile C≡N | - | 118 - 122 | - |

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Conformation

X-ray crystallography stands as the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique, when applicable, can provide an unambiguous determination of bond lengths, bond angles, and torsional angles.

For this compound, obtaining a single crystal suitable for X-ray diffraction would yield a complete conformational picture. It would definitively show the pucker of the azetidine ring and the preferred conformation of the butoxy side chain. Furthermore, it would reveal any intermolecular interactions, such as hydrogen bonding involving the azetidine N-H group, which dictate the crystal packing arrangement. If the molecule were chiral, X-ray crystallography of a derivative with a known stereocenter could be used to determine the absolute stereochemistry.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a rapid and powerful method for identifying the functional groups present in a molecule. researchgate.net These two techniques are complementary, governed by different selection rules.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of a molecule. For this compound, the IR spectrum would be dominated by several characteristic peaks:

A sharp, medium-intensity peak around 2240-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretch. nist.gov

A strong band in the 1050-1150 cm⁻¹ region due to the C-O-C (ether) stretching vibration.

A broad absorption in the 3200-3500 cm⁻¹ range from the N-H (secondary amine) stretch of the azetidine ring.

Multiple peaks in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the methylene groups.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. The nitrile (C≡N) group typically produces a very strong and sharp Raman signal in the 2240-2260 cm⁻¹ region, making it an excellent diagnostic peak. researchgate.netresearchgate.net The symmetric vibrations of the azetidine ring and the C-C backbone of the butane chain would also be visible in the Raman spectrum.

Table 3: Key Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Azetidine) | Stretch | 3200 - 3500 | IR |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | IR, Raman |

| C≡N (Nitrile) | Stretch | 2240 - 2260 | IR, Raman (Strong) |

| C-O-C (Ether) | Asymmetric Stretch | 1050 - 1150 | IR (Strong) |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Profiling and Separation of Isomers

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, by-products, or potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of non-volatile to semi-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 stationary phase with a mobile phase gradient of water and acetonitrile (B52724) (or methanol), would be employed. Due to the lack of a strong UV chromophore, detection might be performed at low UV wavelengths (e.g., 200-210 nm) or with a more universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). The percentage purity is determined by integrating the area of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for analyzing volatile and thermally stable compounds. While the title compound might have limited volatility, GC-MS analysis could be possible. It is particularly useful for identifying and quantifying volatile impurities. To improve volatility and chromatographic peak shape, derivatization of the secondary amine of the azetidine ring (e.g., by acylation) could be performed prior to analysis. researchgate.net The mass spectrometer detector provides mass spectra for each separated component, allowing for their identification by fragmentation patterns and library matching. This technique would also be highly effective in separating any potential positional isomers.

Table 4: Typical Chromatographic Conditions for Purity Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detector | Purpose |

|---|---|---|---|---|

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water Gradient | UV (210 nm), ELSD, CAD | Purity determination |

| GC-MS | DB-5 or similar | Helium | Mass Spectrometer (EI) | Separation of volatile impurities and isomers |

Q & A

Q. What are the common synthetic routes for preparing 4-(Azetidin-3-yloxy)butanenitrile, and what key reaction parameters must be controlled?

- Methodological Answer : The synthesis of this compound can be adapted from multi-step protocols used for structurally similar nitriles. For example, nickel-catalyzed Negishi coupling (as demonstrated for biphenyl-substituted butanenitriles) is effective for introducing aromatic groups, where reaction temperature (typically 80–100°C), solvent polarity (e.g., THF or DMF), and catalyst loading (5–10 mol%) critically influence yield . Azetidine ring formation may involve cyclization of β-chloroamines under basic conditions, followed by nucleophilic substitution to attach the butanenitrile moiety. Key parameters include pH control (8–10) and stoichiometric ratios of azetidine precursors to nitrile-containing electrophiles .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are critical functional groups identified?

- Methodological Answer :

- 1H/13C NMR : The azetidine ring protons resonate at δ 3.0–4.0 ppm (multiplet), while the nitrile carbon appears at ~120 ppm in 13C NMR. Adjacent oxygen atoms deshield neighboring protons (e.g., δ 4.2–4.5 ppm for -O-CH2-) .

- IR Spectroscopy : The nitrile group shows a sharp stretch at ~2240 cm⁻¹, and azetidine C-N stretches appear at 1120–1180 cm⁻¹ .

- HRMS : Confirm molecular weight (e.g., [M+H]+ for C7H11N2O: 155.0946) with <2 ppm error .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage : Store at –20°C in airtight containers to prevent hydrolysis of the nitrile group .

- Spill Management : Neutralize spills with activated charcoal or vermiculite, followed by disposal as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test palladium or nickel catalysts for coupling steps; Ni(dppe)Cl2 improved yields of similar nitriles to >85% .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of azetidine oxygen, while additives like K2CO3 mitigate side reactions .

- Temperature Gradients : Gradual heating (50°C → 100°C) during cyclization reduces ring-opening side products .

Q. What mechanistic insights explain the reactivity of the azetidine ring in this compound during nucleophilic substitution reactions?

- Methodological Answer : The strained four-membered azetidine ring undergoes ring-opening under acidic or nucleophilic conditions. For example, protonation of the oxygen lone pair increases electrophilicity at the adjacent carbon, facilitating SN2 attacks by nucleophiles (e.g., thiols or amines). Kinetic studies show a 2.5× faster reaction rate compared to pyrrolidine analogs due to ring strain .

Q. How do structural modifications (e.g., substituents on the azetidine ring) influence the biological activity of this compound derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or fluorine substituents on the azetidine ring enhance enzyme inhibition (e.g., IC50 reduced from 135,000 nM to 50,000 nM for γ-secretase) by increasing electrophilicity .

- Bulkier Substituents : tert-Butyl groups reduce membrane permeability (logP increases by 1.2 units), as shown in comparative QSAR studies .

Q. What strategies resolve contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Metabolite Profiling : Use LC-MS to identify hydrolysis products (e.g., amides) that may interfere with activity measurements .

- Computational Validation : Molecular docking (e.g., AutoDock Vina) reconciles discrepancies by identifying off-target interactions (e.g., with cytochrome P450 isoforms) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.